3-(Bromomethyl)pyrrolidine hydrochloride
Description
3-(Bromomethyl)pyrrolidine hydrochloride (CAS: 952748-39-9) is a pyrrolidine derivative featuring a bromomethyl (-CH2Br) substituent at the 3-position of the pyrrolidine ring, paired with a hydrochloride counterion. Its molecular formula is C4H9BrClN, with a molecular weight of 186.48 g/mol . Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for catalytic and pharmaceutical applications .
Properties
IUPAC Name |
3-(bromomethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVUOQZPAYOEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CBr.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)pyrrolidine hydrochloride typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with bromomethyl compounds under controlled conditions. For example, the reaction of pyrrolidine with bromoacetic acid in the presence of a base can yield 3-(Bromomethyl)pyrrolidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrrolidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives of pyrrolidine.
Oxidation: Products include pyrrolidine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include methyl-substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Bromomethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)pyrrolidine hydrochloride involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of receptor functions, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
3-Bromopyrrolidine Hydrochloride
- Structure : Bromine directly attached to the pyrrolidine ring.
- Reactivity : The bromine on the ring is less sterically accessible compared to bromomethyl derivatives, reducing its utility in SN2 reactions.
- Applications : Primarily used in ring-opening reactions or as a precursor for functionalized heterocycles .
3-(Bromophenyl)pyrrolidine Hydrochlorides
- Examples :
- 3-(4-Bromophenyl)pyrrolidine hydrochloride (CAS: 1187931-39-0, similarity: 0.93)
- 3-(3-Bromophenyl)pyrrolidine hydrochloride (CAS: 1203681-69-9, similarity: 0.91)
- Key Differences :
3-(Fluoromethyl)pyrrolidine Hydrochloride
- Structure : Fluoromethyl (-CH2F) substituent at the 3-position.
- Reactivity : Fluorine’s electronegativity reduces nucleophilicity compared to bromine, making it less reactive in substitution reactions.
- Applications : Valued in medicinal chemistry for metabolic stability and bioavailability enhancement .
Steric and Functional Group Variations
3-(4-Bromo-2-methylphenoxy)pyrrolidine Hydrochloride (CAS: 1220027-23-5)
- Structure: Phenoxy group with bromine and methyl substituents.
- Steric Effects: The bulky phenoxy group increases steric hindrance, limiting interactions at the pyrrolidine nitrogen.
- Applications: Potential use in ligand design for metal catalysis .
3-(4-Methylphenylsulphonyl)pyrrolidine Hydrochloride
Catalytic and Pharmaceutical Relevance
2-Methylpyrrolidine Hydrochloride
- Structure : Methyl substituent at the 2-position.
- Role in Catalysis : Used in iminium ion catalysis to mimic steric effects of proline derivatives but lacks a Bronsted base site, reducing enantioselectivity in Diels-Alder reactions .
(3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride (CAS: 1286761-93-0)
Data Tables
Table 1: Structural and Electronic Comparison
Critical Analysis of Research Findings
- Steric vs. Electronic Trade-offs: Bromomethyl derivatives (e.g., 3-(Bromomethyl)pyrrolidine HCl) excel in nucleophilic reactions due to minimal steric hindrance, whereas bulky phenoxy or aryl bromides (e.g., 3-(4-Bromo-2-methylphenoxy)pyrrolidine HCl) favor applications requiring steric control .
- Chiral vs. Achiral Derivatives : Chiral pyrrolidine hydrochlorides (e.g., (3R)-3-(trifluoromethoxy)pyrrolidine HCl) demonstrate superior enantioselectivity in asymmetric synthesis compared to achiral analogs .
- Halogen Effects : Bromine’s polarizability enhances leaving-group ability in SN2 reactions, while fluorine’s electronegativity improves pharmacokinetic properties .
Biological Activity
3-(Bromomethyl)pyrrolidine hydrochloride (CAS No. 1353979-58-4) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : CHBrClN
- Molecular Weight : 201.51 g/mol
- Structure : Contains a five-membered nitrogen-containing heterocycle, which is characteristic of many biologically active compounds.
This compound acts primarily as an alkylating agent . The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This reactivity can lead to:
- Inhibition of enzyme activity.
- Modification of receptor functions.
- Potential cytotoxic effects through DNA alkylation.
Antimicrobial Activity
Research indicates that compounds related to pyrrolidine structures exhibit antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit growth in various bacterial strains, including Gram-positive pathogens, by disrupting cell wall synthesis and biofilm formation .
Case Study: Inhibition of Mycobacterium abscessus
A study focused on developing inhibitors against Mycobacterium abscessus identified compounds that bind to the TrmD enzyme, crucial for bacterial survival. Among the tested compounds, those incorporating the pyrrolidine structure demonstrated significant binding affinity and inhibition of bacterial growth in vitro .
Enzyme Inhibition
This compound has been explored as a potential inhibitor for various enzymes, including those involved in antibiotic resistance mechanisms. The compound's ability to modify enzyme activity through covalent bonding suggests its utility in designing new therapeutic agents against resistant bacterial strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-(Chloromethyl)pyrrolidine hydrochloride | Alkylating agent | Moderate enzyme inhibition |
| 3-(Iodomethyl)pyrrolidine hydrochloride | Alkylating agent | High reactivity but lower stability |
| 3-(Hydroxymethyl)pyrrolidine hydrochloride | Alkylating agent | Reduced reactivity; used in specific synthesis routes |
The unique characteristics of this compound lie in its balance between reactivity and stability compared to its chloro and iodo analogs, making it a versatile intermediate in organic synthesis.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, compounds with similar structures often exhibit varied absorption, distribution, metabolism, and excretion (ADME) properties due to their chemical nature. The presence of the pyrrolidine ring can influence solubility and permeability across biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
